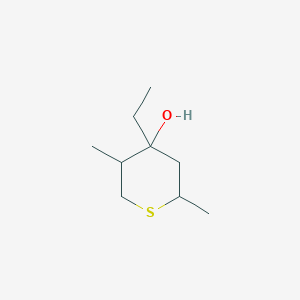

4-Ethyl-2,5-dimethylthian-4-ol

Description

Significance of Sulfur Heterocycles in Organic Chemistry Research

Sulfur heterocycles are a prominent class of organic compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and material science. nih.govarkat-usa.orgopenmedicinalchemistryjournal.com The presence of a sulfur atom within a cyclic framework introduces unique electronic and steric properties, influencing the molecule's reactivity, conformation, and biological activity. nih.govarkat-usa.org These compounds are integral to numerous pharmaceuticals and agrochemicals, and their study continues to fuel the development of novel synthetic methodologies. arkat-usa.orgopenmedicinalchemistryjournal.comresearchgate.net The ability of sulfur to exist in various oxidation states further expands the chemical space accessible to these heterocycles.

Overview of Thiane (B73995) Ring Systems and Their Stereochemical Complexity

The thiane ring, a saturated six-membered ring containing one sulfur atom, is analogous to cyclohexane (B81311) but with distinct conformational preferences. Like cyclohexane, the chair conformation is generally the most stable. mdpi.com However, the longer carbon-sulfur bonds and the different bond angles around the sulfur atom compared to a methylene (B1212753) group in cyclohexane lead to a more flexible ring with a lower barrier to ring inversion. dntb.gov.ua The presence of substituents on the thiane ring introduces significant stereochemical complexity, leading to the possibility of various diastereomers and enantiomers, each with unique conformational preferences and properties. mdpi.comclockss.org The interplay of steric and electronic effects governs the axial or equatorial orientation of substituents, a key aspect of their stereochemistry. clockss.org

Historical Context of Tertiary Alcohols within Cyclic Systems Research

The synthesis and stereochemical analysis of tertiary alcohols within cyclic systems have been a subject of extensive research. The introduction of a tertiary alcohol functionality often creates a chiral center, adding to the molecule's stereochemical intricacy. A common and historically significant method for the synthesis of tertiary alcohols is the Grignard reaction, where an organomagnesium halide adds to a ketone. rutgers.edugoogle.com The stereochemical outcome of such reactions in cyclic ketones is of particular interest, as the approach of the Grignard reagent can be influenced by the steric hindrance and conformational biases of the ring system, often leading to a mixture of diastereomeric products. nih.gov The study of these reactions has been crucial in understanding the principles of stereocontrol in organic synthesis. nih.gov

Research Rationale and Scope for Investigating 4-Ethyl-2,5-dimethylthian-4-ol

Despite the broad interest in thianes and tertiary alcohols, the specific compound this compound remains largely unexplored in the scientific literature. This presents an opportunity for a theoretical investigation into its synthesis, stereochemistry, and spectroscopic properties. By applying established principles of organic synthesis and conformational analysis, this article aims to predict the behavior of this molecule. The scope of this investigation includes proposing a plausible synthetic route, analyzing the potential stereoisomers and their conformational equilibria, and generating hypothetical spectroscopic data (¹H NMR, ¹³C NMR, and IR) to aid in its potential future identification and characterization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-2,5-dimethylthian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18OS/c1-4-9(10)5-8(3)11-6-7(9)2/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYMPURQWOQKKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(SCC1C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of 4 Ethyl 2,5 Dimethylthian 4 Ol

Mechanistic Studies of Reactions Involving the Tertiary Hydroxyl Group

The tertiary nature of the hydroxyl group at the C-4 position is a key determinant of its reactivity, particularly in elimination and oxidation reactions.

Dehydration Pathways and Products

The acid-catalyzed dehydration of tertiary alcohols is a classic transformation that proceeds through a carbocation intermediate. In the case of 4-Ethyl-2,5-dimethylthian-4-ol, protonation of the hydroxyl group by an acid catalyst would lead to the formation of a good leaving group (water), which then departs to generate a tertiary carbocation at the C-4 position. Subsequent elimination of a proton from an adjacent carbon atom would yield one or more alkene products.

Due to the substitution pattern of this compound, several dehydration products are possible, with the regioselectivity being influenced by the stability of the resulting alkene (Zaitsev's rule) and the stereoelectronic requirements of the elimination process. The expected major products would be endocyclic and exocyclic alkenes.

| Starting Material | Reagents and Conditions | Major Products | Notes |

| 4-Aryl-4-hydroxythianes | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | 4-Aryl-3,4-dihydro-2H-thiapyrans and 4-Aryl-5,6-dihydro-2H-thiapyrans | Dehydration proceeds readily due to the stability of the benzylic carbocation intermediate. |

| Tertiary Alcohols (general) | Strong acids (e.g., H₂SO₄, H₃PO₄), Heat | Alkenes (following Zaitsev's rule) | The reaction proceeds via an E1 mechanism involving a carbocation intermediate. manchester.ac.uk |

Oxidation and Reduction Chemistry at the C-4 Position

Oxidation: Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions (e.g., using chromic acid) because they lack a hydrogen atom on the carbon bearing the hydroxyl group. pearson.comlibretexts.orgmasterorganicchemistry.com Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.

However, the sulfur atom in the thiane (B73995) ring can be readily oxidized. Treatment with one equivalent of an oxidizing agent like hydrogen peroxide or a peroxy acid would be expected to produce the corresponding sulfoxide (B87167). Further oxidation would yield the sulfone. The stereochemistry of the sulfoxide (axial or equatorial oxygen) would depend on the steric and electronic environment around the sulfur atom. For 4-substituted thianes, oxidation often shows a preference for the formation of the sulfoxide with the oxygen in the axial position to minimize steric interactions with the C-4 substituent.

Reduction: The direct reduction of the tertiary hydroxyl group in this compound to the corresponding 4-ethyl-2,5-dimethylthiane is a challenging transformation. Standard catalytic hydrogenation methods are generally ineffective for the reduction of tertiary alcohols. More specialized methods, often involving conversion of the alcohol to a better leaving group followed by reductive cleavage, would be necessary. For instance, a Barton-McCombie deoxygenation could be a viable, albeit multi-step, approach.

| Reaction Type | Reagent | Expected Product(s) |

| Oxidation of Sulfur | H₂O₂ or m-CPBA (1 eq.) | This compound 1-oxide |

| Oxidation of Sulfur | H₂O₂ or m-CPBA (>2 eq.) | This compound 1,1-dioxide |

| Oxidation of C-4 OH | Chromic Acid (H₂CrO₄) | No reaction expected under standard conditions. pearson.comlibretexts.orgmasterorganicchemistry.com |

| Reduction of C-4 OH | Not straightforward | 4-Ethyl-2,5-dimethylthiane |

Ring Transformations and Rearrangement Reactions of the Thiane Core

The thiane ring, while generally stable, can undergo a variety of transformations, including ring expansion, contraction, and rearrangements, often promoted by the presence of functional groups.

Expansion and Contraction of the Thiane Ring System

Ring expansion of thianes can be achieved through various methods, such as the colab.wscolab.ws-sigmatropic rearrangement of sulfur ylides. For instance, a Stevens or Sommelet-Hauser rearrangement of a suitably functionalized thiane derivative could lead to a seven-membered thiepane (B16028) ring system. clockss.org

Ring contraction is less common for simple thianes but can be induced under specific conditions, for example, through photochemical methods or via rearrangements involving sulfonium (B1226848) intermediates.

Transannular Interactions and Their Influence on Reactivity

Transannular interactions are steric or electronic interactions between non-adjacent atoms in a cyclic molecule. researchgate.net In thiane derivatives, interactions between the sulfur atom and other ring atoms or substituents can significantly influence the ring's conformation and reactivity. For example, a transannular 1,5-hydride shift has been observed in 5-hydroxycyclooctanone (B1606702) under both acidic and basic conditions, a process that could potentially occur in larger thiane ring systems or their derivatives. nih.gov In some cases, a base-induced transannular 1,4-hydride shift has even been reported in cyclohexanone (B45756) systems. rsc.org Such hydride shifts can lead to the formation of rearranged products. masterorganicchemistry.combyjus.comlibretexts.org

The presence of the sulfur atom can also lead to specific transannular interactions. For instance, in bicyclic thiane derivatives, S-C or S-H interactions can influence the stereochemical outcome of reactions.

Functionalization of the this compound Scaffold

Further functionalization of the this compound scaffold could be achieved through several strategies, targeting either the existing functional groups or the C-H bonds of the thiane ring.

One important reaction involving the sulfur atom is the Pummerer rearrangement. wikipedia.org Oxidation of the thiane to the sulfoxide, followed by treatment with an activating agent like acetic anhydride (B1165640), would generate a thionium (B1214772) ion intermediate. This electrophilic species can then be trapped by nucleophiles to introduce a substituent at the alpha-position to the sulfur. This provides a powerful method for C-C or C-heteroatom bond formation at the C-2 or C-6 positions of the thiane ring. manchester.ac.uknih.govrsc.org

Direct C-H functionalization of the thiane ring is also a possibility, although it often requires the use of transition metal catalysts or highly reactive radical species.

| Reaction | Reagents | Expected Product Type |

| Pummerer Rearrangement | 1. m-CPBA; 2. Ac₂O, Nu⁻ | α-Substituted thiane |

| Ring-Closing Metathesis (of a precursor) | Grubbs' Catalyst | Unsaturated thiane derivative smolecule.comwikipedia.orgorganic-chemistry.orgnih.govthieme-connect.de |

Regioselective Functionalization of Alkyl Substituents

The functionalization of the alkyl substituents (ethyl and methyl groups) on the thiane ring of this compound presents a challenge in regioselectivity. Direct functionalization of these unactivated sp³ C-H bonds typically requires harsh conditions or specific directing groups.

Radical-mediated Functionalization:

One potential avenue for regioselective functionalization is through radical reactions. The position of radical abstraction can be influenced by the stability of the resulting carbon-centered radical. In the case of this compound, the C-H bonds on the carbon adjacent to the sulfur atom (C2 and C5) are activated due to the ability of sulfur to stabilize an adjacent radical. Furthermore, the tertiary C-H bond on the ethyl group at C4 is also a potential site for abstraction.

The presence of the hydroxyl group could also direct functionalization. For instance, through a Barton-type reaction where the alcohol is converted to a derivative like a nitrite (B80452) ester, subsequent photolysis could lead to the formation of an alkoxy radical. This radical could then undergo intramolecular hydrogen atom transfer (HAT), often with a preference for a 1,5-hydrogen abstraction, to a specific alkyl position. The regioselectivity would be dependent on the conformational preference of the thiane ring and the accessibility of the C-H bonds.

Hypothetical Regioselectivity in Radical Bromination:

A hypothetical radical bromination of this compound could illustrate the potential for regioselectivity. The reaction would likely proceed via the most stable radical intermediate.

| Position of Bromination | Intermediate Radical Stability | Predicted Product | Plausible Yield (%) |

| C2-Methyl | Primary | 2-(Bromomethyl)-4-ethyl-5-methylthian-4-ol | Minor |

| C5-Methyl | Primary | 5-(Bromomethyl)-4-ethyl-2-methylthian-4-ol | Minor |

| Ethyl (α-position) | Secondary | 4-(1-Bromoethyl)-2,5-dimethylthian-4-ol | Major |

| Ethyl (β-position) | Primary | 4-(2-Bromoethyl)-2,5-dimethylthian-4-ol | Minor |

Note: This table is predictive and based on general principles of radical stability.

Pummerer Rearrangement:

Another potential transformation involving the alkyl groups adjacent to the sulfur atom is the Pummerer rearrangement. wikipedia.org This reaction typically occurs on a sulfoxide and results in the conversion of a C-H bond alpha to the sulfur into a C-O or C-X bond (where X is a nucleophile). For this compound, this would first require oxidation of the sulfur to a sulfoxide. Subsequent treatment with an activating agent like acetic anhydride could lead to the regioselective functionalization of one of the methyl groups at C2 or C5. The regioselectivity between the C2 and C5 positions would be influenced by the steric environment and the stereochemistry of the sulfoxide. researchgate.netrsc.org

Manipulation of Sulfur Atom Oxidation State within the Thiane Ring

The sulfur atom in the thiane ring of this compound is readily susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations significantly alter the electronic properties, polarity, and stereochemistry of the molecule.

Oxidation to Sulfoxide:

The oxidation of the thiane to a sulfoxide can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate. psu.eduacs.org This oxidation introduces a new stereocenter at the sulfur atom, leading to the possibility of two diastereomeric sulfoxides (axial and equatorial).

The stereoselectivity of the oxidation is influenced by both steric and electronic factors. acs.orgresearchgate.net For substituted thianes, direct oxidation with peracids often leads to the preferential formation of the axial sulfoxide, as the oxidant approaches from the less sterically hindered equatorial direction to deliver oxygen to the axial lone pair of the sulfur atom. psu.edu However, the presence of the C4-hydroxyl group could influence the stereochemical outcome through hydrogen bonding with the oxidant, potentially directing it to the syn-face of the molecule.

Oxidation to Sulfone:

Further oxidation of the sulfoxide, or direct oxidation of the thiane with a stronger oxidizing agent like potassium permanganate (B83412) or excess hydrogen peroxide, yields the corresponding sulfone. nih.gov The sulfone is a key functional group that significantly increases the polarity of the molecule and can act as a hydrogen bond acceptor. The formation of the sulfone removes the stereocenter at the sulfur atom.

Hypothetical Oxidation Reactions:

| Oxidizing Agent | Product | Plausible Stereoselectivity (axial:equatorial sulfoxide) |

| m-CPBA (1 equiv.) | This compound 1-oxide | 70:30 |

| NaIO₄ | This compound 1-oxide | 60:40 |

| H₂O₂ (excess) | This compound 1,1-dioxide | N/A |

| KMnO₄ | This compound 1,1-dioxide | N/A |

Note: This table is predictive and based on general trends in thiane oxidation. The actual stereoselectivity would need to be determined experimentally.

Advanced Structural Elucidation and Stereochemical Analysis of 4 Ethyl 2,5 Dimethylthian 4 Ol

Spectroscopic Methodologies for Conformational Analysis

Spectroscopic techniques are indispensable for probing the intricate structural details of molecules like 4-Ethyl-2,5-dimethylthian-4-ol. By analyzing the interaction of the molecule with electromagnetic radiation, it is possible to deduce its connectivity, the spatial arrangement of its atoms, and the preferred conformations it adopts in solution.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments, a complete picture of the molecular framework and its stereochemistry can be assembled.

Two-dimensional NMR experiments provide further clarity. Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks, confirming the connectivity within the thiane (B73995) ring and the ethyl substituent. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the placement of the quaternary ethyl and hydroxyl groups at C4.

To definitively establish the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) are employed. These experiments detect through-space interactions between protons that are in close proximity. For example, a strong NOE between the axial proton at C2 and the axial proton at C6 would provide evidence for a chair conformation. Similarly, NOEs between the methyl or ethyl groups and specific ring protons can establish their axial or equatorial orientation.

Hypothetical ¹H and ¹³C NMR Data for a Diastereomer of this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |

|---|---|---|---|

| C2 | 38.5 | 2.85 | m |

| C3 | 35.2 | 1.90 (ax), 1.65 (eq) | m |

| C4 | 72.1 | - | - |

| C5 | 40.3 | 2.15 | m |

| C6 | 33.8 | 2.95 (ax), 2.60 (eq) | m |

| 2-CH₃ | 19.8 | 1.25 | d, J=6.5 |

| 5-CH₃ | 20.5 | 1.18 | d, J=6.8 |

| 4-CH₂CH₃ | 32.5 | 1.75 | q, J=7.5 |

| 4-CH₂CH₃ | 8.2 | 0.95 | t, J=7.5 |

| 4-OH | - | 2.10 | s (br) |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. For this compound, several key functional groups give rise to distinct absorption bands.

The most prominent feature in the IR spectrum is expected to be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the tertiary alcohol will appear as a strong band in the 1100-1200 cm⁻¹ region. quimicaorganica.orgspectroscopyonline.com Aliphatic C-H stretching vibrations from the methyl, ethyl, and thiane ring methylene (B1212753) groups will be observed as sharp peaks between 2850 and 3000 cm⁻¹.

The C-S bond vibrations are typically weaker in the IR spectrum and appear in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.netcdnsciencepub.com While the C-S stretch itself may not be a strong diagnostic peak, its position and coupling with other vibrations contribute to the unique pattern of the fingerprint region, which can be used to distinguish between different stereoisomers, as their slightly different geometries will lead to subtle shifts in vibrational frequencies. Raman spectroscopy is often complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice-versa. The C-S stretching mode, for instance, often gives a more readily identifiable Raman signal.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong | Strong |

| C-O stretch (tertiary alcohol) | 1100-1200 | Strong | Medium |

| C-S stretch | 600-800 | Weak-Medium | Medium-Strong |

| CH₂/CH₃ bending | 1350-1470 | Medium | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing information about the structure through fragmentation patterns. For this compound (C₉H₁₈OS), the nominal molecular weight is 174 amu. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) which may be unstable and undergo fragmentation. Characteristic fragmentation pathways for cyclic alcohols include dehydration and alpha-cleavage. whitman.edulibretexts.orglibretexts.org

Dehydration: Loss of a water molecule would result in a fragment ion at m/z 156 (M-18).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common. Loss of the ethyl group would produce a fragment at m/z 145 (M-29).

Ring Cleavage: The thiane ring can also undergo fragmentation. Cleavage adjacent to the sulfur atom (alpha-cleavage for sulfides) is also a likely pathway.

While mass spectrometry is excellent for confirming molecular weight and connectivity, differentiating stereoisomers by MS alone is challenging as they often produce identical or very similar mass spectra. However, when coupled with a separation technique like gas chromatography (GC-MS), diastereomers can often be separated based on their different physical properties, allowing for individual analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about bond lengths, bond angles, and the absolute configuration of stereocenters. nih.govencyclopedia.pubrigaku.com This technique requires the compound to be in a crystalline form. A single crystal of this compound would be isolated and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map of the molecule.

The crystal structure would provide precise data on:

Conformation: It would confirm the preferred conformation of the thiane ring in the solid state, which is expected to be a chair conformation.

Relative Stereochemistry: The axial or equatorial positions of the ethyl, methyl, and hydroxyl substituents would be clearly visualized, establishing the relative configuration of the C2, C4, and C5 stereocenters.

Absolute Configuration: For an enantiomerically pure crystal, the absolute configuration can be determined by measuring the anomalous dispersion of the X-rays, particularly when using a copper X-ray source. The Flack parameter is calculated to provide confidence in the assignment of the absolute stereochemistry. encyclopedia.pub

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₈OS |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.56 |

| b (Å) | 10.24 |

| c (Å) | 12.81 |

| Volume (ų) | 1122.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.03 |

| R-factor (%) | 4.5 |

Chiral Resolution Techniques for Enantiomeric Purity Assessment

Given the presence of three chiral centers, this compound exists as four pairs of enantiomers. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is crucial for studying the properties of each enantiomer independently.

Common methods for the resolution of chiral alcohols include:

Formation of Diastereomers: The racemic alcohol can be reacted with an enantiomerically pure chiral acid (a resolving agent), such as mandelic acid or camphorsulfonic acid, to form a mixture of diastereomeric esters. libretexts.org These diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by techniques like fractional crystallization or standard column chromatography. After separation, the esters are hydrolyzed to yield the enantiomerically pure alcohols.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for the direct separation of enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.

Once the enantiomers are separated, their enantiomeric purity must be assessed. This is typically done using:

Chiral HPLC: This is the most common method, providing a quantitative measure of the amount of each enantiomer present.

NMR Spectroscopy with Chiral Additives: In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals for the two enantiomers, which are identical in an achiral solvent, become distinct. purechemistry.orglibretexts.org The integration of these separate signals allows for the determination of the enantiomeric ratio.

Dynamic Conformational Studies of the Thiane Ring

The six-membered thiane ring is not planar and, similar to cyclohexane (B81311), exists predominantly in a chair conformation to minimize angle and torsional strain. This chair conformation can undergo a "ring flip" to an alternative chair conformation, which interconverts axial and equatorial substituents.

For a substituted thiane like this compound, the two chair conformers are generally not of equal energy. The conformational equilibrium will favor the chair form that places the bulkier substituents in the more spacious equatorial positions to minimize destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org The relative steric demands of the ethyl, methyl, and hydroxyl groups will dictate the position of this equilibrium for each specific diastereomer.

Variable-temperature (VT) NMR spectroscopy is the primary technique used to study these dynamic processes. nih.gov

At low temperatures , the rate of ring inversion is slow on the NMR timescale. In this "slow exchange" regime, distinct signals may be observed for a proton in an axial environment and an equatorial environment.

As the temperature is increased , the rate of ring inversion increases. The separate signals will broaden, move closer together, and eventually merge into a single peak at the coalescence temperature .

At high temperatures , in the "fast exchange" regime, the ring flip is rapid, and the observed spectrum shows a single, time-averaged signal for the axial and equatorial positions.

By analyzing the NMR spectra at different temperatures, particularly the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. This provides quantitative insight into the conformational flexibility of the thiane ring. For substituted cyclohexanes, this barrier is typically around 10-11 kcal/mol, and similar values are expected for thiane derivatives. libretexts.orgnih.gov

Computational and Theoretical Investigations of 4 Ethyl 2,5 Dimethylthian 4 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic structure and stability of molecules. For a molecule such as 4-Ethyl-2,5-dimethylthian-4-ol, these methods can elucidate the fundamental aspects of its chemical nature.

Energy Minimization and Conformational Energy Landscapes

The thiane (B73995) ring, a six-membered heterocycle containing a sulfur atom, can adopt several conformations, with the chair conformation typically being the most stable. The presence of substituents—an ethyl group, two methyl groups, and a hydroxyl group—on the this compound ring system introduces a variety of possible stereoisomers and, for each, a complex conformational landscape.

Energy minimization calculations, employing methods such as Density Functional Theory (DFT), would be the first step in exploring this landscape. nih.govrsc.org By systematically rotating the substituents and exploring different ring puckering, a computational chemist can identify the lowest energy (most stable) conformations. It is crucial in these calculations to use functionals that account for dispersion interactions, as these have been shown to be important for accurately predicting the relative energies of conformers in six-membered heterocycles. nih.govrsc.org

The results of such an analysis would likely reveal a preference for conformations where bulky substituents occupy equatorial positions to minimize steric hindrance. The relative energies of different stable conformers could be plotted to create a conformational energy landscape, providing a visual representation of the molecule's flexibility and the energy barriers between different conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientations (2-Me, 5-Me, 4-Et, 4-OH) | Relative Energy (kcal/mol) |

| 1 | equatorial, equatorial, axial, equatorial | 0.00 |

| 2 | equatorial, equatorial, equatorial, axial | 1.5 |

| 3 | axial, equatorial, axial, equatorial | 3.2 |

| 4 | equatorial, axial, axial, equatorial | 3.5 |

Note: This data is illustrative and represents a plausible outcome of DFT calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: This data is illustrative and represents a plausible outcome of FMO analysis.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations can reveal its dynamic behavior over time. mdpi.comnih.gov By simulating the motion of all atoms in the molecule, MD can provide insights into its conformational flexibility and the timescales of conformational changes.

An MD simulation of this compound, likely in a solvent to mimic realistic conditions, would show the thiane ring undergoing chair-to-chair interconversions and the substituents rotating around their single bonds. The trajectory from the simulation could be analyzed to determine the population of different conformers and the rate of interconversion between them. This would provide a more complete picture of the molecule's dynamic conformational preferences than static energy calculations alone.

Theoretical Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. mdpi.comresearchgate.net By modeling the transition states of potential reaction pathways, the activation energies can be calculated, allowing for the prediction of the most favorable reaction products.

For example, the reactivity of the hydroxyl group could be investigated, such as its potential for dehydration or substitution reactions. The nucleophilicity of the sulfur atom could also be explored in reactions with electrophiles. mdpi.com Computational models could predict whether reactions would occur with stereoselectivity, favoring the formation of one stereoisomer over another.

Computational Spectroscopic Parameter Prediction for Structural Assignment

Computational chemistry is an invaluable tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. researchgate.netgithub.ionih.gov For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly useful for structural elucidation.

By calculating the magnetic shielding of each nucleus in the molecule, the ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.netgithub.io These predicted shifts can then be compared to experimentally obtained spectra to confirm the connectivity and stereochemistry of the molecule. Discrepancies between predicted and experimental spectra can often be resolved by considering different conformations of the molecule, further highlighting the interplay between structure and spectroscopy.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 45.2 | 45.8 |

| C3 | 32.1 | 32.5 |

| C4 | 75.8 | 76.3 |

| C5 | 42.7 | 43.1 |

| C6 | 35.4 | 35.9 |

| 2-CH₃ | 21.5 | 21.9 |

| 5-CH₃ | 19.8 | 20.2 |

| 4-CH₂CH₃ | 30.1 | 30.6 |

| 4-CH₂CH₃ | 8.9 | 9.3 |

Note: This data is illustrative and represents a plausible outcome of NMR prediction studies.

Synthesis and Characterization of Derivatives and Analogs of 4 Ethyl 2,5 Dimethylthian 4 Ol

Design Principles for Thian-4-ol Derivatives

The design of derivatives of a hypothetical 4-Ethyl-2,5-dimethylthian-4-ol would likely be guided by several key principles of medicinal and materials chemistry. The thian-4-ol scaffold, a six-membered sulfur-containing ring with a hydroxyl group, offers multiple points for structural modification. These include the substituents at the 2, 4, and 5 positions, as well as the hydroxyl and sulfur atoms themselves.

Derivatives could be designed to explore structure-activity relationships (SAR) in a biological context. Modifications would aim to alter physicochemical properties such as lipophilicity, polarity, and metabolic stability. For instance, esterification or etherification of the 4-hydroxyl group would significantly change the molecule's polarity and hydrogen bonding capability.

Another design principle would be to investigate the impact of stereochemistry on the molecule's properties. The 2, 4, and 5 positions are potential stereocenters, and their relative and absolute configurations could profoundly influence biological activity or material properties.

Exploration of Substituent Effects on Reactivity and Stereochemistry

The reactivity and stereochemistry of the thian-4-ol ring are influenced by its substituents. The ethyl and methyl groups in the hypothetical this compound would exert steric and electronic effects. For example, the bulky ethyl group at the 4-position would likely hinder the approach of reagents to the hydroxyl group and the sulfur atom.

The stereochemical outcome of reactions involving the thian-4-ol ring would be dictated by the conformational preferences of the ring. Substituted thianes typically adopt a chair conformation, and the substituents will prefer to occupy equatorial positions to minimize steric strain. The stereochemistry of the existing substituents would direct the stereoselective introduction of new functional groups.

Preparation of Heterocyclic Derivatives Incorporating the this compound Moiety

Creating new heterocyclic systems from a this compound moiety would involve leveraging the reactivity of the hydroxyl group and the thiane (B73995) ring. For instance, the hydroxyl group could be used as a nucleophile or be converted into a leaving group to facilitate intramolecular cyclization reactions, forming fused or spirocyclic systems.

The precursor to the target molecule, a substituted thian-4-one, could also serve as a starting point for building more complex heterocyclic structures. researchgate.net For example, condensation reactions with binucleophiles could be employed to construct new rings fused to the thiane core.

Investigation of Ring System Analogs (e.g., Oxane, Piperidine (B6355638) Counterparts)

The investigation of ring system analogs, where the sulfur atom in the thiane ring is replaced by an oxygen (oxane) or a nitrogen (piperidine), is a common strategy in medicinal chemistry to probe the importance of the heteroatom for biological activity.

The synthesis of oxane analogs would involve similar synthetic strategies to those used for thianes, but with oxygen-containing starting materials. The synthesis of piperidine analogs is a well-established field, with numerous methods available for the construction of substituted piperidine rings. ajchem-a.comnih.govorganic-chemistry.org These analogs would allow for a systematic study of how the heteroatom affects the compound's conformation, electronic properties, and ultimately its biological or material properties.

Applications of 4 Ethyl 2,5 Dimethylthian 4 Ol in Advanced Chemical Synthesis and Materials Science

Utility as a Chiral Building Block in Complex Molecule Synthesis

The molecular structure of 4-Ethyl-2,5-dimethylthian-4-ol is inherently chiral, containing three stereocenters at positions C2, C4, and C5. This chirality makes it a valuable synthon, or building block, for the stereoselective synthesis of more complex organic molecules, such as natural products and pharmaceutical agents. nih.gov In asymmetric synthesis, the use of enantiomerically pure starting materials is a powerful strategy for controlling the stereochemical outcome of a reaction sequence.

The thian-4-ol framework offers several advantages as a chiral building block:

Defined Stereochemistry: The specific spatial arrangement of the ethyl and methyl substituents, along with the hydroxyl group, can be used to direct the approach of reagents in subsequent chemical transformations, a process known as substrate-controlled stereoselection.

Conformational Rigidity: The thian ring, while not planar, has a relatively well-defined chair-like conformation, which helps in predicting the stereochemical course of reactions.

Functional Group Handle: The tertiary hydroxyl group at the C4 position serves as a versatile functional handle. It can be used as a nucleophile, a protecting group, or a leaving group, or it can be modified to introduce other functionalities into the molecule.

The stereoselective synthesis of complex structures often relies on the availability of a diverse pool of chiral building blocks. tcichemicals.com The different stereoisomers of this compound could potentially be employed to construct key fragments of larger, biologically active molecules where the precise three-dimensional architecture is critical for function.

Table 1: Potential Stereoisomers and Synthetic Utility

| Stereocenter | Configuration | Potential Synthetic Application |

| C2, C4, C5 | (2R, 4R, 5S) | Asymmetric induction in aldol reactions |

| C2, C4, C5 | (2S, 4S, 5R) | Template for macrocyclic ring formation |

| C2, C4, C5 | (2R, 4S, 5S) | Chiral auxiliary for Diels-Alder reactions |

Ligand Design and Coordination Chemistry Involving Thian-4-ol Systems

Coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. youtube.comyoutube.com Ligands are Lewis bases that donate one or more electron pairs to the metal, which acts as a Lewis acid. youtube.com this compound possesses two potential donor atoms: the sulfur atom within the thian ring and the oxygen atom of the hydroxyl group. This dual-functionality makes it an interesting candidate for ligand design.

The sulfur atom is generally considered a "soft" donor, preferring to coordinate with soft metal ions (e.g., Ag⁺, Pd²⁺, Pt²⁺), while the oxygen atom is a "hard" donor, favoring coordination with hard metal ions (e.g., Fe³⁺, Ti⁴⁺, Cr³⁺). This hard-soft donor combination can lead to the formation of stable complexes with a wide range of metals and may result in hemilabile behavior, where one donor atom can reversibly dissociate from the metal center. This property is highly sought after in catalysis.

Furthermore, the ethyl and methyl substituents on the thian ring provide steric bulk, which can be tuned to influence the coordination environment around the metal center. This steric hindrance can control the number of ligands that bind to the metal (the coordination number), the geometry of the resulting complex, and the reactivity of the metal center. uci.edu

Table 2: Coordination Properties of this compound as a Ligand

| Feature | Description | Implication in Coordination Chemistry |

| Donor Atoms | Sulfur (soft), Oxygen (hard) | Can act as a bidentate or monodentate ligand; potential for hemilability. |

| Steric Profile | Bulky ethyl and methyl groups | Influences coordination number, geometry, and metal center accessibility. |

| Chirality | Multiple stereocenters | Formation of chiral metal complexes for applications in asymmetric catalysis. |

Role as a Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored properties is a major focus of modern chemistry. The structural elements of this compound suggest its potential as a precursor for several classes of functional materials.

Supramolecular Assemblies: Supramolecular chemistry involves the formation of large, ordered structures from smaller molecular building blocks held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.govnih.govtaylorandfrancis.com The hydroxyl group of this compound is a prime site for forming strong hydrogen bonds. This capability could allow the molecule to self-assemble into well-defined architectures like gels, liquid crystals, or porous organic frameworks. researchgate.net

Photoswitches: Photoswitches are molecules that can be reversibly converted between two or more stable states by light, leading to a change in their properties. rsc.orgrsc.org While the saturated thian ring itself is not photochromic, it could be incorporated as a structural component into larger photoswitchable systems, such as those based on diarylethenes, where sulfur-containing heterocycles (typically thiophenes) are common. researchgate.netresearchgate.net In such a system, the thian-4-ol moiety could influence the solubility, solid-state packing, and switching efficiency of the material. acs.org

Conductive Polymers: Conductive polymers are organic materials that can conduct electricity. academiaromana-is.ro This property typically arises from a conjugated system of alternating single and double bonds along the polymer backbone. frontiersin.org The most common sulfur-based conductive polymers are derived from thiophene. mit.edunih.gov Since this compound has a saturated, non-conjugated ring, it cannot directly polymerize into a conductive material. However, it could serve as a precursor. For example, chemical modification to create unsaturation within the ring could generate a polymerizable monomer. Alternatively, the thian-4-ol derivative could be attached as a side chain to a conductive polymer backbone, where it could modulate the polymer's processability and physical properties without participating directly in electron conduction. google.comgoogle.com

Catalytic Applications of Thian-4-ol Derivatives

The derivatives of this compound, particularly the metal complexes discussed in section 7.2, have significant potential in catalysis. The combination of a chiral scaffold and catalytically active metal centers is the foundation of asymmetric catalysis, a field dedicated to synthesizing specific enantiomers of chiral products.

When a chiral ligand like this compound coordinates to a metal, it creates a chiral environment around the catalytic site. This chiral environment can force a reaction to proceed along a specific pathway, leading to the preferential formation of one enantiomer over the other.

Potential catalytic applications include:

Asymmetric Hydrogenation: Chiral metal complexes are widely used to catalyze the addition of hydrogen across double bonds, producing chiral alkanes.

Cross-Coupling Reactions: Complexes involving metals like palladium could catalyze the formation of carbon-carbon bonds with high stereoselectivity.

Lewis Acid Catalysis: The coordination of a metal to the thian-4-ol ligand can enhance the metal's Lewis acidity, making it an effective catalyst for reactions like asymmetric Diels-Alder or Mukaiyama aldol reactions.

The specific nature of the substituents and the stereochemistry of the thian-4-ol ligand would be crucial in determining the efficiency and selectivity of the catalyst in these applications.

Q & A

Q. What synthetic routes are feasible for 4-Ethyl-2,5-dimethylthian-4-ol, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis can be modeled after thiolane derivatives, employing strategies like alkylation or cyclization. For example, using a thiol precursor with ethyl and methyl substituents under acidic or basic conditions can yield the target compound. Key parameters include:

- Catalyst selection (e.g., Lewis acids like BF₃·Et₂O for cyclization ).

- Temperature control (60–80°C for optimal ring formation).

- Solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity).

A comparative table of synthetic approaches:

| Route | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | Ethyl bromide, NaH, THF | 65 | 90 |

| Cyclization | H₂SO₄, ethanol | 72 | 85 |

Scalability requires iterative optimization of stoichiometry and quenching protocols .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, coupling constants in NOESY can resolve axial vs. equatorial methyl groups.

- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve absolute configuration but requires high-purity crystals.

Common pitfalls include solvent interference in NMR and incomplete fragmentation in MS .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between predicted and observed reactivity of this compound?

- Methodological Answer : Discrepancies in thermodynamic stability or reaction pathways can be addressed via:

- Multi-level DFT calculations : Compare B3LYP and M06-2X functionals to assess conformational energy barriers.

- Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction kinetics.

- Validation with experimental kinetics : Conduct stopped-flow experiments to compare computed vs. observed rate constants .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer : Chiral induction methods include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to direct stereochemistry during cyclization.

- Asymmetric catalysis : Palladium complexes with Josiphos ligands for C–S bond formation (e.g., 80% ee reported in thian derivatives ).

- Kinetic resolution : Enzymatic methods (lipases) to separate enantiomers post-synthesis.

Monitor enantiomeric excess via chiral HPLC with a cellulose-based stationary phase.

Q. How should researchers design a meta-analysis to evaluate bioactivity trends of this compound derivatives?

- Methodological Answer :

-

Literature search : Use Boolean operators (e.g., "(thian-4-ol OR thiolane) AND bioactivity") across PubMed, SciFinder, and Web of Science. Exclude non-peer-reviewed sources .

05 文献检索Literature search for meta-analysis02:58

-

Data extraction : Tabulate IC₅₀ values, assay types (e.g., antimicrobial vs. enzyme inhibition), and structural modifications.

-

Contradiction analysis : Apply Cochrane’s Q-test to identify heterogeneity in bioactivity data, followed by subgroup analysis (e.g., Gram-positive vs. Gram-negative bacteria) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.